Welcome to the BenchChem Online Store!
molecular formula C10H15NO4 B134288 N-(Hexanoyloxy)succinimide CAS No. 22102-92-7

N-(Hexanoyloxy)succinimide

Cat. No. B134288
M. Wt: 213.23 g/mol
InChI Key: HNYAWMSQSBERBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09125969B2

Procedure details

To a solution of 55.2 g (0.475 mol) of hexanoic acid and 60.161 g (0.523 mol) of N-hydroxy succinimide in 600 mL THF, 107.855 g (0.523 mol) of DCCl was added. The mixture was cooled with an ice-water bath and stirred for 5 h. The dicyclohexyl urea (DCU) precipitate was removed by filtration, and the THF solvent was removed by vacuum rotary evaporation. The yellow oil residue was dissolved again in 600 mL hexane followed by another vacuum filtration to remove the excess dicyclohexyl urea (DCU). The filtrate was then concentrated under vacuum evaporation yield a white solid, which was vacuum dried at ambient temperature to give 88.187 g (87.07%) of N-hexanoyloxy succinimide. IR (KBr): 1816 cm−1 (ν(C═O) of ester), 1745-1786 cm−1 (ν(C═O) of imide). 1H-NMR (DMSO-d6, ppm): 0.86 (3H, —CH3), 1.31 (4H, —(CH2)2CH3), 1.62 (2H, CH2CH2COO—), 2.64 (2H, —CH2COO—), 2.80 (4H, —COCH2CH2CO—).
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
60.161 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].O[N:10]1[C:14](=[O:15])[CH2:13][CH2:12][C:11]1=[O:16]>C1COCC1>[C:1]([O:8][N:10]1[C:14](=[O:15])[CH2:13][CH2:12][C:11]1=[O:16])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
55.2 g
Type
reactant
Smiles
C(CCCCC)(=O)O
Name
Quantity
60.161 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with an ice-water bath
CUSTOM
Type
CUSTOM
Details
The dicyclohexyl urea (DCU) precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the THF solvent was removed by vacuum rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The yellow oil residue was dissolved again in 600 mL hexane
FILTRATION
Type
FILTRATION
Details
followed by another vacuum filtration
CUSTOM
Type
CUSTOM
Details
to remove the excess dicyclohexyl urea (DCU)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated under vacuum evaporation
CUSTOM
Type
CUSTOM
Details
yield a white solid, which
CUSTOM
Type
CUSTOM
Details
dried at ambient temperature

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCCCC)(=O)ON1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 88.187 g
YIELD: PERCENTYIELD 87.07%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.